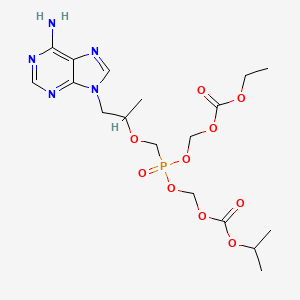

Tenofovir Disopropyl Ethyl Diester

Description

Historical Context of Nucleotide Analog Prodrugs in Antiviral Therapy

The development of nucleotide analogue prodrugs emerged from decades of research into nucleoside-based antiviral agents. Early nucleoside analogues like zidovudine (AZT) and didanosine (ddI) demonstrated the potential of chain-terminating antimetabolites for HIV treatment but faced limitations due to poor oral bioavailability and rapid metabolism. These challenges prompted chemists to explore prodrug strategies that could improve membrane permeability and intracellular activation.

A critical breakthrough came with acyclovir, the first widely successful nucleoside analogue prodrug, which utilized a valine ester to enhance oral absorption. This approach inspired further innovations in prodrug chemistry, particularly for phosphonate-containing compounds like tenofovir. Unlike traditional nucleosides, tenofovir’s phosphonic acid moiety presented unique challenges due to its high polarity and negative charge at physiological pH, which severely limited gastrointestinal absorption. The evolution of prodrug strategies for tenofovir directly built upon lessons learned from earlier analogues, such as adefovir dipivoxil, which employed pivaloyloxymethyl esters to mask phosphonate charges.

Rationale for Diester Modifications in Tenofovir Prodrug Design

The disoproxil ethyl ester modification in tenofovir disoproxil (TDF) addressed two fundamental limitations of the parent compound:

- Charge Neutralization : The bis(isopropyloxycarbonyloxymethyl) ester groups transiently neutralized the negative charges on tenofovir’s phosphonic acid, increasing lipophilicity from a calculated logP of −1.5 (tenofovir) to +1.3 (TDF). This transformation improved passive diffusion across intestinal epithelial cells by 150-fold in Caco-2 permeability assays.

- Enzymatic Activation : The ester groups were strategically designed for sequential hydrolysis by carboxylesterases in enterocytes and plasma, followed by spontaneous degradation to release tenofovir (Figure 1). This activation cascade minimized systemic exposure to the intact prodrug while ensuring targeted delivery to lymphoid tissues.

Structural Comparison of Tenofovir and Its Prodrug

| Property | Tenofovir | Tenofovir Disoproxil |

|---|---|---|

| Molecular Weight | 287.2 g/mol | 635.5 g/mol |

| logP (Calculated) | −1.5 | +1.3 |

| Plasma Protein Binding | <0.7% | 7.2% |

| Oral Bioavailability | <5% | 25–41% |

Figure 1: Key physicochemical modifications achieved through disoproxil esterification.

The diester approach provided optimal balance between metabolic stability and activation kinetics. Unlike earlier monoester prodrugs that showed premature hydrolysis in gastric fluid, the disoproxil configuration demonstrated <10% degradation after 2 hours at pH 1.2, while maintaining rapid conversion to tenofovir in hepatic microsomes (t~1/2~ = 15 minutes). This differential stability profile enabled efficient intestinal absorption followed by controlled intracellular activation.

Synthetic chemistry played a crucial role in optimizing the prodrug structure. The original synthesis route developed by Holý and colleagues involved:

- Regioselective alkylation of adenine with (R)-propylene carbonate

- Phosphonate coupling using tert-butyllithium-mediated O-alkylation

- Final esterification with chloromethyl isopropyl carbonate

Later process improvements introduced a fumarate counterion to enhance crystallinity and purity, ultimately achieving >99.5% enantiomeric excess in commercial manufacturing. These advances exemplify how iterative synthetic optimization complemented rational prodrug design to overcome translational barriers.

Properties

Molecular Formula |

C18H28N5O10P |

|---|---|

Molecular Weight |

505.4 g/mol |

IUPAC Name |

[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(ethoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C18H28N5O10P/c1-5-27-17(24)28-9-31-34(26,32-10-29-18(25)33-12(2)3)11-30-13(4)6-23-8-22-14-15(19)20-7-21-16(14)23/h7-8,12-13H,5-6,9-11H2,1-4H3,(H2,19,20,21) |

InChI Key |

OXROEIBHDASPQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Tenofovir Base

The Tenofovir base is synthesized by reacting 9-(2-hydroxypropyl)adenine with diethyl p-fluorobenzenesulfonyloxymethylphosphonate or toluene-4-sulfonic acid diethoxy phosphoryl methyl ester in the presence of a base such as magnesium-tert-butoxide in non-polar solvents like toluene or cyclohexane. This condensation typically occurs at 50–80°C for 5–6 hours, often with co-solvents like dimethylformamide or N-methyl pyrrolidone to enhance solubility and reaction rate. The reaction is followed by hydrolysis with aqueous hydrobromic acid to yield Tenofovir.

Esterification to Form Tenofovir Disoproxil Ethyl Diester

The esterification step involves reacting Tenofovir with chloromethyl isopropyl carbonate or similar alkyl carbonate reagents in the presence of triethylamine as a base and phase transfer catalysts such as tetrabutyl ammonium bromide. This reaction is conducted in solvents like toluene or N-methyl pyrrolidone at temperatures ranging from 25°C to 80°C, typically around 50–60°C, for 4 to 7 hours. The reaction mixture is often subjected to azeotropic distillation to remove water and drive the esterification to completion.

Purification and Salt Formation

After esterification, the crude product is concentrated under reduced pressure, and triethylamine is recovered. The residue is extracted with ethyl acetate and combined organic phases are concentrated to obtain a crude viscous liquid. This crude product is then dissolved in isopropanol, and fumaric acid is added to form the Tenofovir Disoproxil fumarate salt. The mixture is heated to 55–65°C for 2 hours, cooled gradually to 0–5°C, stirred, filtered, washed with cold isopropanol, and dried to constant weight at 50°C to yield white crystalline Tenofovir Disoproxil fumarate.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvents/ Catalysts | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Tenofovir Base Synthesis | 9-(2-hydroxypropyl)adenine + diethyl p-fluorobenzenesulfonyloxymethylphosphonate + Mg-tert-butoxide | 50–80 | 5–6 | Toluene, DMF, NMP | Not specified | Hydrolysis with aq. HBr after condensation |

| Esterification | Tenofovir + chloromethyl isopropyl carbonate + triethylamine + tetrabutyl ammonium bromide | 50–60 | 4–7 | Toluene, NMP | 85 | Azeotropic distillation to remove water |

| Purification & Salt Formation | Crude product + isopropanol + fumaric acid | 55–65 (reaction) | 2 | Isopropanol | Not specified | Cooling to 0–5°C, filtration, washing, drying |

Research Findings and Improvements

- The use of triethylamine as both solvent and base simplifies the process, reduces costs, and allows easy recovery of the solvent, enhancing sustainability.

- Employing phase transfer catalysts like tetrabutyl ammonium bromide increases esterification efficiency and yield, improving from 60% to 85% compared to earlier methods.

- Homogeneous reaction systems and controlled temperature profiles reduce formation of impurities such as monoester intermediates and dimers, improving product quality.

- The stepwise cooling and washing with cold isopropanol improve crystallinity and purity of the fumarate salt, critical for pharmaceutical applications.

Chemical Reactions Analysis

Tenofovir Disopropyl Ethyl Diester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Tenofovir Disopropyl Ethyl Diester is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of Tenofovir Disoproxil Fumarate, which is a widely used antiretroviral drug for the treatment of HIV and chronic hepatitis B . Additionally, it is used in pharmacokinetic studies to evaluate the bioavailability and stability of Tenofovir derivatives .

Mechanism of Action

The mechanism of action of Tenofovir Disopropyl Ethyl Diester involves its conversion to Tenofovir, which is then phosphorylated to its active form. The active form inhibits the viral reverse transcriptase enzyme, thereby preventing the replication of the virus . This mechanism is crucial for its effectiveness in treating HIV and hepatitis B infections.

Comparison with Similar Compounds

Comparative Analysis with Tenofovir Prodrugs

Structural Modifications and Bioavailability

Tenofovir prodrugs are designed to optimize pharmacokinetics by varying ester groups. Key analogs include:

Tenofovir Disoproxil Fumarate (TDF)

- Structure: Combines tenofovir with two isopropyloxycarbonyloxymethyl (POC) groups and a fumarate counterion .

- Bioavailability: 25% (vs. <1% for tenofovir) due to enhanced intestinal absorption .

- Clinical Use : First-line therapy for HBV and HIV; long-term efficacy demonstrated over 10 years .

Tenofovir Alafenamide (TAF, GS-7340)

- Structure : Substitutes POC groups with a phenylalanine ester .

- Advantages: 90% lower plasma tenofovir levels, reducing renal and bone toxicity compared to TDF .

- Activation : Cleaved by cathepsin A in lymphocytes, targeting active metabolite delivery to immune cells .

Octadecyloxyethyl Benzyl Tenofovir

- Structure : Incorporates a long-chain alkyl group and benzyl ester .

- Outcome : Sustained intracellular TFV-DP levels (up to 7 days post-dose) in preclinical studies .

Table 2: Pharmacokinetic Comparison of Tenofovir Prodrugs

Emerging Prodrugs and Functional Variants

- Mono-POC Ethyl Tenofovir: A diastereomeric mixture with a single ethyl-POC group; under investigation for simplified metabolic pathways .

- Cidofovir Analogs : Phosphonate antivirals with structural similarities but broader activity against herpesviruses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.